molecular formula C8H6N4O3 B13180687 4-Hydroxy-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

4-Hydroxy-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13180687
M. Wt: 206.16 g/mol
InChI Key: OOAYEURDGTVDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrimidine derivatives with hydrazine and subsequent cyclization to form the pyrazole ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydrogen atoms on the pyrazole or pyrimidine rings can be substituted with other functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Hydroxy-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Hydroxy-1-(pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 4-Hydroxy-1-(pyrimidin-4-yl)pyrrolidine-2-carboxylic acid and 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid.

    Uniqueness: The presence of both pyrazole and pyrimidine rings in this compound provides a unique structural framework that can interact with multiple biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H6N4O3

Molecular Weight

206.16 g/mol

IUPAC Name

4-hydroxy-1-pyrimidin-4-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H6N4O3/c13-5-3-12(11-7(5)8(14)15)6-1-2-9-4-10-6/h1-4,13H,(H,14,15)

InChI Key

OOAYEURDGTVDPO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1N2C=C(C(=N2)C(=O)O)O

Origin of Product

United States

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